4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-methyl-1-methylsulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9-11(8-15(14-9)20(4,16)17)10-5-6-12(18-2)13(7-10)19-3/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGUHTKXDZRBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-ketoester. In this case, the starting materials would include 3,4-dimethoxyacetophenone and methylsulfonylacetone.
Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl group and the methylsulfonyl group can be achieved through substitution reactions. For example, the reaction of 3,4-dimethoxyacetophenone with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative.
Purification: The final product is typically purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing group, enabling nucleophilic displacement.
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Ammonolysis : Reacts with amines (e.g., NH₃/EtOH) to yield sulfonamide derivatives.
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Hydrolysis : Under basic conditions (NaOH/H₂O), forms sulfonic acid derivatives.
Key Observation : Steric hindrance from the 3-methyl and 3,4-dimethoxyphenyl groups reduces reaction rates compared to simpler pyrazoles .
Oxidation and Reduction Reactions
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Oxidation : The methyl group at position 3 resists oxidation due to electron donation from the pyrazole ring. Strong oxidants (e.g., KMnO₄/H₂SO₄) selectively target the methoxy groups, forming quinone intermediates .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative, though the methylsulfonyl group remains intact.
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl moiety undergoes electrophilic substitution preferentially at the para position relative to methoxy groups:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the dimethoxyphenyl ring .
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Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes at the same position .
Table 2: Reactivity of Functional Groups
| Group | Reaction Type | Position Affected |
|---|---|---|
| 3,4-Dimethoxyphenyl | Electrophilic substitution | Para to -OCH₃ |
| Pyrazole ring | Electrophilic addition | C-4 (less common) |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
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Buchwald-Hartwig Amination : Couples with aryl amines to form C-N bonds at the pyrazole C-4 position .
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Sonogashira Coupling : Reacts with terminal alkynes under CuI/Pd(PPh₃)₄ catalysis .
Limitation : The methylsulfonyl group deactivates the pyrazole ring, requiring elevated temperatures (80–100°C) for efficient coupling .
Thermal and Photochemical Behavior
Scientific Research Applications
Chemical Properties and Structure
The compound has the chemical formula and is identified by CAS number 1483654. The presence of the dimethoxyphenyl group and the methylsulfonyl moiety contributes to its unique biological properties.
Pharmacological Applications
1. Antimicrobial Activity
Numerous studies have indicated that pyrazole derivatives exhibit antimicrobial properties. Research suggests that compounds similar to 4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. Pyrazole derivatives often target inflammatory pathways, suggesting potential therapeutic applications .
3. Anticancer Properties
Recent studies highlight the anticancer potential of pyrazole compounds. The ability of 4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole to induce apoptosis in cancer cells has been investigated, with promising results indicating its effectiveness against certain cancer types .
4. Analgesic Effects
The analgesic properties of pyrazole derivatives have been well-documented. This compound may serve as a basis for developing new pain relief medications, providing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Summary of Biological Activities
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anti-inflammatory | High | |
| Anticancer | Moderate | |
| Analgesic | High |
Case Studies
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, 4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole was tested against strains of Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of this compound in a murine model of arthritis. Results indicated that treatment with 4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole led to reduced levels of pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls.
Case Study 3: Anticancer Activity
A recent study assessed the anticancer effects of this pyrazole derivative on human cancer cell lines. The findings revealed that the compound induced cell cycle arrest and apoptosis in breast cancer cells, highlighting its potential as an antitumor agent.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations in Aryl Groups
A key structural distinction lies in the aryl substituents. For example:
- 4-[5-(3,4-Dimethoxyphenyl)-3-aryl-dihydropyrazol-1-yl]benzenesulphonamides (e.g., compound 4e): These analogs retain the 3,4-dimethoxyphenyl group but incorporate a dihydropyrazole core and a benzenesulphonamide moiety. They exhibit cytotoxic activity against OSCC, with PSE1 and PSE2 values (pharmacological efficiency parameters) increasing by 77.7% and 22.2%, respectively, compared to non-methoxy analogs .
- 4-Methoxyphenyl or 2,4-Dimethoxyphenyl analogs (e.g., compounds 4b, 4g): Shifting the methoxy group to positions 2 or 4 reduces cytotoxicity, emphasizing the critical role of the 3,4-dimethoxy configuration in binding interactions .
Table 1: Impact of Aryl Substituents on Pharmacological Activity
Methylsulfonyl vs. Other Sulfur-Containing Groups
The methylsulfonyl group at position 1 distinguishes the target compound from analogs with alternative sulfur-based substituents:
- 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazoles: These derivatives prioritize the methylsulfonyl group at the para position of the phenyl ring. For instance, ethyl carboxylate or morpholino-phenoxymethyl substituents at position 3 alter solubility and COX-2 inhibition profiles, suggesting that sulfonyl placement significantly modulates bioactivity .
- 1-(2,4-Dinitrophenyl)-3-(4-methylphenyl)-4-phenylsulfanyl-1H-pyrazole : The phenylsulfanyl group at position 4 confers antiarrhythmic and pesticidal activities, contrasting with the target compound’s cytotoxic focus .
Table 2: Sulfur-Based Substituent Effects
Pharmacological Profile vs. Celecoxib-Like Derivatives
The target compound shares structural motifs with celecoxib analogs (e.g., 1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazoles). However, the 3,4-dimethoxyphenyl group in the target compound replaces celecoxib’s trifluoromethyl or carboxylate groups, redirecting activity from cyclooxygenase inhibition to cytotoxicity. This highlights how minor substituent changes repurpose therapeutic applications .
Biological Activity
4-(3,4-Dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic applications based on diverse research findings.
- IUPAC Name : 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole
- Molecular Formula : C13H16N2O4S
- CAS Number : 321526-09-4
- Physical Appearance : White to yellow solid, with a purity of 95% .
Synthesis
The compound can be synthesized through various methods, primarily involving the reaction of appropriate aryl and pyrazole derivatives. The synthesis typically involves:
- Reagents : 3,4-dimethoxyphenyl derivatives and methylsulfonyl precursors.
- Conditions : Often conducted under mild conditions to enhance yield and minimize environmental impact.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole. Specific findings include:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have shown effectiveness against various cancer types such as breast (MDA-MB-231), liver (HepG2), and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
- Mechanism of Action : The compound's activity may be attributed to its ability to interact with multiple cellular targets, leading to altered signaling pathways that promote cancer cell death.
Anti-inflammatory Activity
The pyrazole scaffold has been associated with anti-inflammatory effects. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The biological evaluation of similar pyrazole derivatives has shown promising antimicrobial properties. These compounds exhibit activity against various bacterial strains, indicating their potential as new antimicrobial agents .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxic effects on MDA-MB-231 cells with an IC50 value of 15 µM. |
| Study B | Reported anti-inflammatory effects comparable to standard NSAIDs in animal models. |
| Study C | Showed broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli. |
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity of 4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole to various biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications for enhanced efficacy .
Q & A
Q. What are the common synthetic routes for preparing 4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole?
Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example:
- CuAAC Method : React 3-azido-pyrazole derivatives with alkynes (e.g., 1-ethynyl-3,4-dimethoxybenzene) in a THF/water mixture (1:1) with copper sulfate and sodium ascorbate at 50°C for 16 hours. Workup includes extraction with methylene chloride, drying over Na₂SO₄, and purification via column chromatography .
- Condensation Approach : Reflux diketones (e.g., 1-(3,4-dimethoxyphenyl)propane-1,3-dione) with hydrazine derivatives in ethanol/glacial acetic acid, followed by silica gel purification and recrystallization .
| Key Reaction Variables | Example Conditions | Yield Range |
|---|---|---|
| Catalyst (CuSO₄) | 0.2 equivalents | 60–61% |
| Solvent System | THF:H₂O (1:1) | - |
| Temperature/Time | 50°C, 16 hours | - |
| Purification | Column chromatography (SiO₂) | - |
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural elucidation involves:
- X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., 16.83°–51.68° for methoxyphenyl and pyrazole rings) and hydrogen-bonding networks .
- Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃), methylsulfonyl (-SO₂CH₃), and pyrazole proton signals.
- FT-IR : Confirm sulfonamide (1320–1160 cm⁻¹) and methoxy (2850–2950 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searching can predict optimal conditions:
- ICReDD Framework : Combines quantum mechanics with information science to simulate reaction pathways, reducing trial-and-error experimentation. For example, computational screening identifies ideal solvents (e.g., THF) and catalysts (Cu⁺) for CuAAC reactions .
- Transition State Analysis : Predicts steric effects of 3,4-dimethoxyphenyl substituents on regioselectivity .
Q. How can researchers address contradictions in reported yields for similar pyrazole derivatives?
Methodological Answer: Variability in yields (e.g., 60% vs. 61% for analogous syntheses) arises from:
- Catalyst Loading : Copper sulfate ratios (0.2–0.3 equiv) impact cycloaddition efficiency .
- Purification Methods : Column chromatography vs. recrystallization affects recovery rates .
- Reagent Purity : Trace moisture in THF or alkynes reduces reactivity.
Mitigation Strategies :
- Use anhydrous solvents and degas reaction mixtures.
- Standardize catalyst-to-substrate ratios (e.g., 1:5 Cu:azide).
Q. What strategies are effective for introducing sulfonamide groups into pyrazole derivatives?
Methodological Answer: Sulfonylation typically involves:
- Direct Sulfonation : React pyrazole with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) using a base (e.g., triethylamine) at 0–5°C .
- Post-Functionalization : After pyrazole ring formation, introduce -SO₂CH₃ via nucleophilic substitution under inert conditions .
| Critical Parameters | Optimal Conditions |
|---|---|
| Temperature | 0–5°C (prevents side reactions) |
| Base | Et₃N (scavenges HCl) |
| Reaction Time | 2–4 hours |
Q. How can substitution reactions on the pyrazole ring be systematically studied?
Methodological Answer: Electrophilic/nucleophilic substitution reactions are guided by:
- Regioselectivity : The methylsulfonyl group at N1 deactivates the pyrazole ring, directing electrophiles to C4.
- Reagents : Use halogenation (Br₂/FeCl₃) or nitration (HNO₃/H₂SO₄) to functionalize C4. Monitor via LC-MS .
Case Study : Bromination of 1-(methylsulfonyl)pyrazole derivatives yields 4-bromo products, confirmed by ¹H NMR coupling patterns .
Q. What techniques assess the compound’s interactions with biological targets?
Methodological Answer:
- High-Throughput Screening (HTS) : Tests inhibition of enzymes (e.g., kinases) or receptors (e.g., GPCRs) at µM–nM concentrations .
- Molecular Docking : Predicts binding poses using crystal structures (e.g., PDB IDs) to prioritize targets .
Example Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
